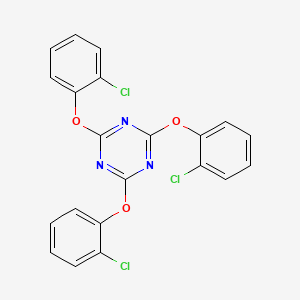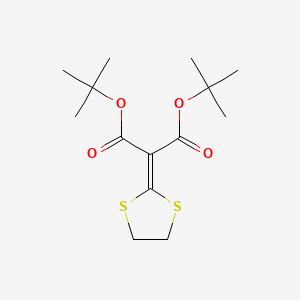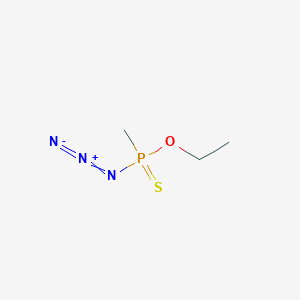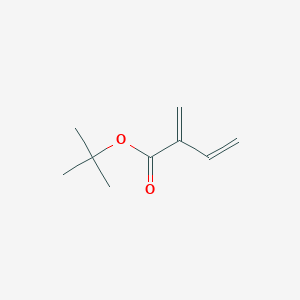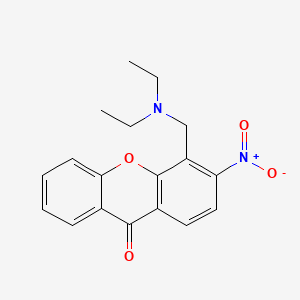![molecular formula C9H17N3O2 B14665682 N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide CAS No. 41222-47-3](/img/structure/B14665682.png)
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a prop-2-enamide backbone. This compound is used as a building block in the synthesis of various polymers and has applications in multiple scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methyl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of formaldehyde, a secondary amine (dimethylamine), and an acrylamide. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine .
Industrial Production Methods
In industrial settings, the production of N-[(dimethylamino)methyl]prop-2-enamide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the monomer from the aqueous reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethylamino)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-[(dimethylamino)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of smart polymers that exhibit temperature and pH responsiveness.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Industry: It is employed in the production of various industrial polymers and materials.
Mecanismo De Acción
The mechanism by which N-[(dimethylamino)methyl]prop-2-enamide exerts its effects involves its ability to form polymers with specific properties. The dimethylamino group can be ionized, allowing for pH-responsive behavior. This ionization alters the hydrophobicity of the polymer, enabling it to respond to environmental changes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(dimethylamino)methyl]methacrylamide: Similar in structure but with a methacrylamide backbone.
N-(2-hydroxypropyl)methacrylamide: Contains a hydroxypropyl group instead of a dimethylamino group.
N-(3-aminopropyl)methacrylamide hydrochloride: Features an aminopropyl group and is used in similar applications.
Uniqueness
N-[(dimethylamino)methyl]prop-2-enamide is unique due to its dual functionality, allowing it to respond to both temperature and pH changes. This makes it particularly valuable in the development of smart polymers and stimuli-responsive materials .
Propiedades
Número CAS |
41222-47-3 |
|---|---|
Fórmula molecular |
C9H17N3O2 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C6H12N2O.C3H5NO/c1-4-6(9)7-5-8(2)3;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,7,9);2H,1H2,(H2,4,5) |
Clave InChI |
YVOHTICMDRZABX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CNC(=O)C=C.C=CC(=O)N |
Números CAS relacionados |
41222-47-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
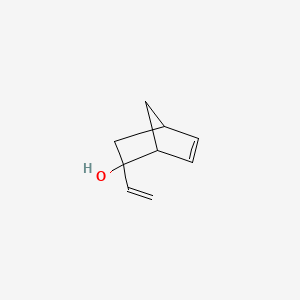
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
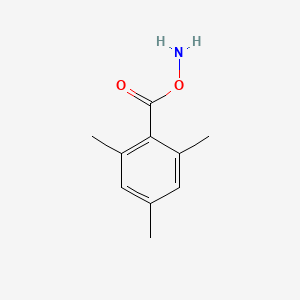
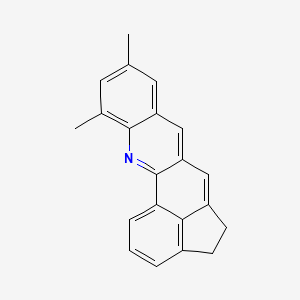
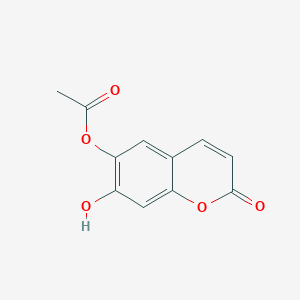
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
